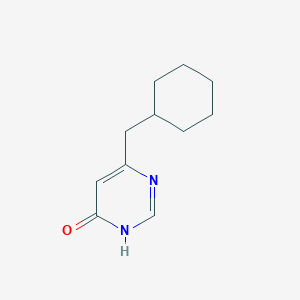
6-(Cyclohexylmethyl)pyrimidin-4-ol
Overview
Description
“6-(Cyclohexylmethyl)pyrimidin-4-ol” is a versatile chemical compound with diverse scientific applications. It is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “6-(Cyclohexylmethyl)pyrimidin-4-ol”, often involves multicomponent reactions . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .
Chemical Reactions Analysis
Pyrimidines, including “6-(Cyclohexylmethyl)pyrimidin-4-ol”, can undergo a variety of chemical reactions. For example, the reactivities of the substituents linked to the ring carbon and nitrogen atoms can be explored . In addition, pyrimidines can participate in UV-induced reactions .
Scientific Research Applications
Anti-HIV Properties
6-(Cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one (DB-02) is a synthetic anti-HIV-1 compound with very low cytotoxicity and potent anti-HIV-1 activity against various strains and tropisms. Its molecular docking analysis showed that DB-02 interacts with the hydrophobic pocket of HIV-1 reverse transcriptase, suggesting its potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with improved activity and low cytotoxicity (Xing-Jie Zhang et al., 2013).
Anti-Inflammatory and Analgesic Activities
Derivatives of pyrimidin-4-ol, including those with cyclohexylmethyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies show that the nature of the substituent on the pyrimidine ring plays a significant role in these biological activities. For instance, compounds with chlorophenyl substitution exhibited potent anti-inflammatory and analgesic activities, highlighting the importance of structural modification for enhancing biological efficacy (Muralidharan et al., 2019).
Supramolecular Chemistry
6-Methyl-2-butylureidopyrimidone, a derivative of pyrimidin-4-ol, demonstrates strong dimerization capabilities via quadruple hydrogen bonding in both solid state and solution, indicating its utility as a building block in supramolecular chemistry for creating highly ordered structures. This property is crucial for developing materials with specific functionalities based on the principles of molecular recognition (F. H. Beijer et al., 1998).
DNA Photoproduct Repair
Pyrimidine (6-4) pyrimidone photoproducts, which can be derived from pyrimidin-4-ol under UV irradiation, are significant DNA lesions. Studies on Drosophila melanogaster cell-free extracts revealed that these photoproducts are repaired in a light-dependent reaction, highlighting the importance of understanding these mechanisms for developing strategies to mitigate UV-induced DNA damage (S. T. Kim et al., 1994).
Safety And Hazards
Future Directions
Pyrimidines, including “6-(Cyclohexylmethyl)pyrimidin-4-ol”, have potential for future research due to their diverse biological properties . They have been applied on a large scale in the medical and pharmaceutical fields . Future research could focus on developing new synthetic methodologies and exploring the biological significance of pyrimidines .
properties
IUPAC Name |
4-(cyclohexylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQIGZSLSGFALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylmethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
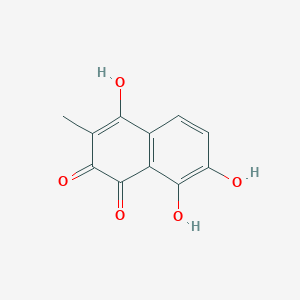
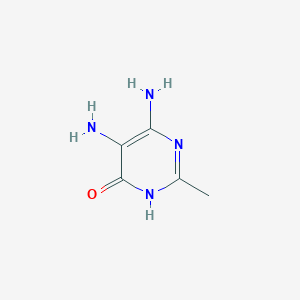
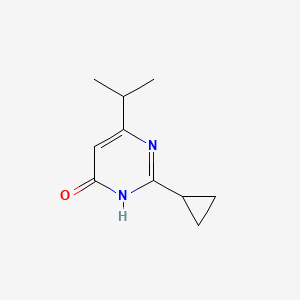

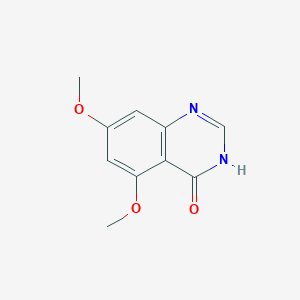

![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)

![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)

![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)
